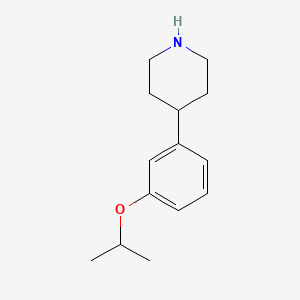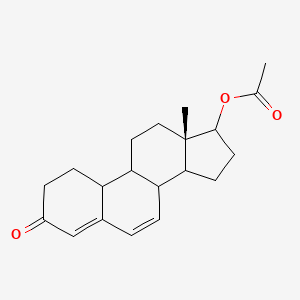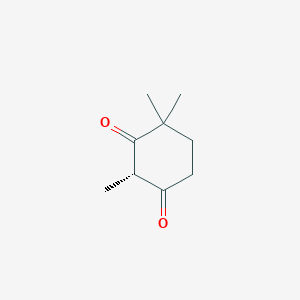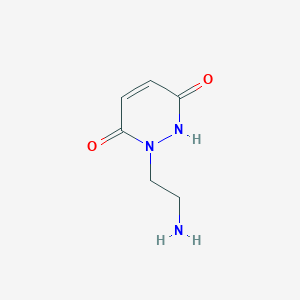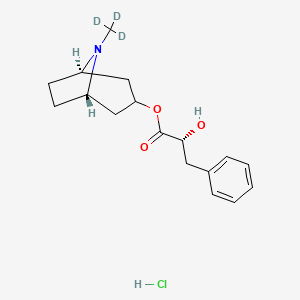
(R)-(-)-Littorine-D3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-Littorine-D3 Hydrochloride is a chiral compound with potential applications in various scientific fields. It is a deuterated analog of littorine, which is a naturally occurring tropane alkaloid. The deuterium labeling in ®-(-)-Littorine-D3 Hydrochloride makes it particularly useful in research involving metabolic studies and tracing experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Littorine-D3 Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as tropinone.
Deuterium Incorporation: Deuterium is introduced into the molecule through specific reactions, such as catalytic hydrogenation using deuterium gas.
Formation of Littorine: The intermediate is then converted into littorine through a series of chemical reactions, including alkylation and reduction.
Hydrochloride Formation: Finally, the littorine is converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(-)-Littorine-D3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-Littorine-D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tropane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various tropane derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
®-(-)-Littorine-D3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a tracer in metabolic studies due to its deuterium labeling.
Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: It is used in the production of fine chemicals and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of ®-(-)-Littorine-D3 Hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The deuterium labeling allows for detailed studies of its metabolic fate and interactions within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Littorine: The non-deuterated analog of ®-(-)-Littorine-D3 Hydrochloride.
Tropinone: A precursor in the synthesis of littorine and its derivatives.
Scopolamine: Another tropane alkaloid with similar structural features.
Uniqueness
®-(-)-Littorine-D3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can influence the compound’s pharmacokinetic properties.
Propiedades
Fórmula molecular |
C17H24ClNO3 |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
[(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m1./s1/i1D3; |
Clave InChI |
LHKKLKGXZWNSJD-VFHSHGOESA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O.Cl |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
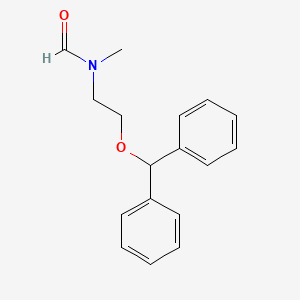
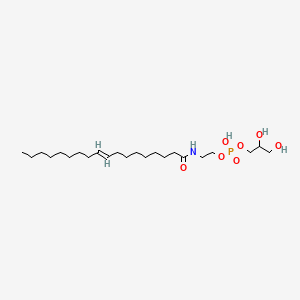
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
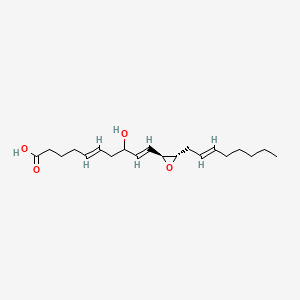

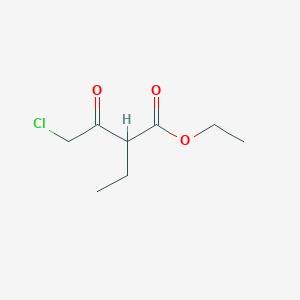
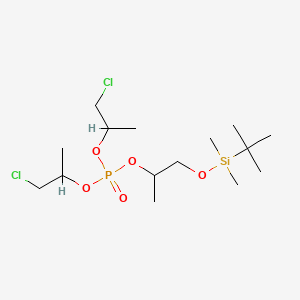
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
